
2-Pyridinecarbothioamide, 5-chloro-
Overview
Description
“2-Pyridinecarbothioamide, 5-chloro-”, also known as “5-Chloropyridine-2-carbothioamide”, is a chemical compound with the CAS Number: 499796-72-4 . It has a molecular weight of 172.64 and is used in scientific research due to its unique properties.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . In brief, a mixture of N-substituted aniline (25 mmol), sulfur (75 mmol) and sodium sulfide (0.5 mol%) was refluxed in 2-picoline (15 mL) for 48 hours at 135 °C . The reaction mixture was then cooled to room temperature and the solvent was evaporated under high vacuum .Molecular Structure Analysis
The molecular structure of “2-Pyridinecarbothioamide, 5-chloro-” is represented by the linear formula C6H5ClN2S . The InChI Code is 1S/C6H5ClN2S/c7-4-1-2-5 (6 (8)10)9-3-4/h1-3H, (H2,8,10) .Physical And Chemical Properties Analysis
“2-Pyridinecarbothioamide, 5-chloro-” is a solid at room temperature . It should be stored in a dry environment .Scientific Research Applications
1. Anticancer Applications
A novel series of organometallic antitumor agents based on RuII and OsII complexes containing N-substituted 2-pyridinecarbothioamides (PCAs) has been synthesized. These compounds, including 5-chloro variants, have shown activity in colon carcinoma and non-small lung cancer cell lines with intrinsic chemoresistances. Their exceptional stability in hydrochloric acid suggests suitability for oral administration, and their potential dual-mode of action targets both chromatin activity and DNA (Meier et al., 2013).
2. Gastric Mucosal Protectant
2-Pyridinecarbothioamides have been evaluated for gastric mucosal protectant activity. A specific compound, N-(3,5-difluorophenyl)-2-pyridinecarbothioamide, was identified as significantly potent against ethanol-induced lesions in rats. Unlike ranitidine, this compound did not exhibit antisecretory activity, positioning it as a selective mucosal protectant (Kinney et al., 1990).
3. Environmental Applications
2-(Pyridine-2-yl)-N-p-chlorohydrazinecarbothioamide (HCPTS) has been used for the preconcentration of various metal ions in water, blood, and urine samples. This indicates its potential application in environmental monitoring and public health contexts (Hassanien et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Pyridinecarbothioamide, 5-chloro- are histone proteins . These proteins play a crucial role in the structural organization of chromatin in eukaryotic cells. They are involved in gene regulation and DNA repair, making them a significant target for anticancer agents .
Mode of Action
2-Pyridinecarbothioamide, 5-chloro- interacts with its targets by forming adducts at histidine side chains located on the nucleosome surface and the inner cleft of the nucleosome . This interaction occurs in the midst of an extensive histone-histone interface, suggesting interference with chromatin activity as a possible mode of action . Additionally, ligand-based S → O exchange allows for a potential dual-mode of action by targeting DNA .
Biochemical Pathways
The compound affects the biochemical pathways related to chromatin activity and DNA interaction . By binding to histone proteins, it may alter the structure of chromatin, thereby affecting gene expression and DNA repair mechanisms. This can lead to cell cycle arrest and apoptosis, which are key mechanisms in the action of anticancer drugs .
Pharmacokinetics
The compound is part of a new family of potential metallodrugs that feature exceptional stability in hydrochloric acid (60 mm), characterized by complete suppression of hydrolysis and low reactivity towards biological nucleophiles . This suggests that the compound may have good oral bioavailability.
Result of Action
The result of the action of 2-Pyridinecarbothioamide, 5-chloro- is the inhibition of cell proliferation, particularly in colon carcinoma and non-small lung cancer cell lines with intrinsic chemoresistances . The most lipophilic and smallest congeners are the most effective with IC50 values in the low micromolar range .
Action Environment
The action of 2-Pyridinecarbothioamide, 5-chloro- is influenced by the environment in which it is administered. Its exceptional stability in hydrochloric acid suggests that it may be suitable for oral administration . Furthermore, its ability to form transient thioketone-bridged dimers in aqueous solution upon hydrolysis is believed to minimize deactivation by biological nucleophiles . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH and the presence of nucleophiles in the biological environment.
properties
IUPAC Name |
5-chloropyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXQEGCLAGPNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499796-72-4 | |
| Record name | 5-chloropyridine-2-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



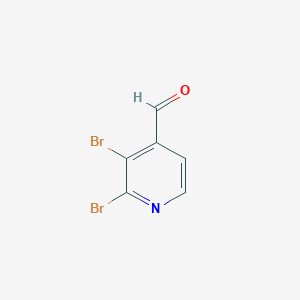

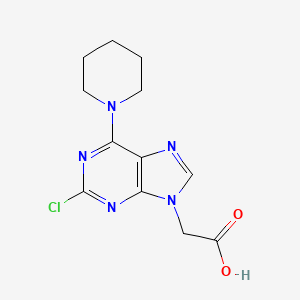
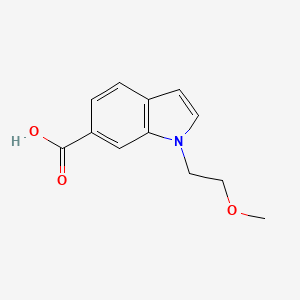
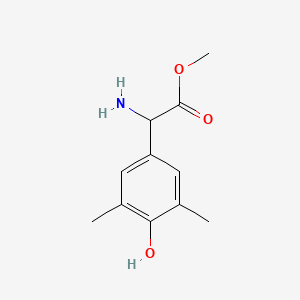
![3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1427243.png)
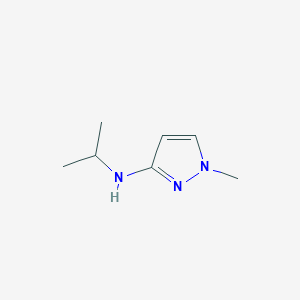
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1427245.png)

![4,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1427249.png)
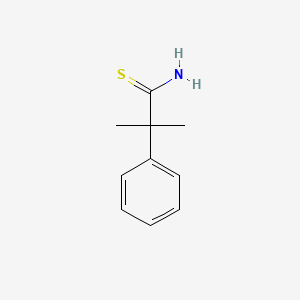
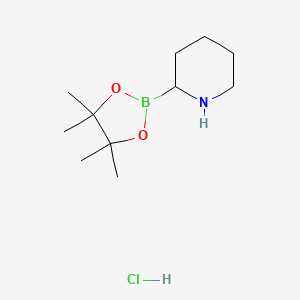

![(5-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1427257.png)